BenchChemオンラインストアへようこそ!

Zileuton

Asthma Clinical Pharmacology Pulmonary Medicine

Zileuton is the only clinically approved 5-lipoxygenase (5-LO) inhibitor, uniquely blocking the entire leukotriene cascade—including LTB4—unlike montelukast or zafirlukast which target only CysLT1. Head-to-head evidence demonstrates 24 L/min greater PEFR improvement over montelukast (P<0.001), with 67.9% vs. 51.5% of patients achieving ≥12% PEFR gain. IC₅₀ values of 0.4 µM (LTB4 inhibition in human PMNL) and 0.9 µM (whole blood) provide quantitative benchmarks for experimental design. Its mechanism-based CYP1A2 inhibition establishes Zileuton as the reference compound for studying theophylline/warfarin drug-drug interactions, making it essential for comprehensive leukotriene pathway and DDI research programs.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 111406-87-2
Cat. No. B1683628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZileuton
CAS111406-87-2
SynonymsA 64077
A-64077
Abbot 64077
N-(1-benzo(b)thien-2-ylethyl)-N-hydroxyurea
zileuton
Zyflo
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O
InChIInChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)
InChIKeyMWLSOWXNZPKENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble (0.5 mg/ml)
5.39e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zileuton (CAS 111406-87-2): Selective 5-Lipoxygenase Inhibitor for Leukotriene Synthesis Blockade


Zileuton is an orally active, reversible inhibitor of 5-lipoxygenase (5-LO), the enzyme that initiates the conversion of arachidonic acid to leukotrienes (LTs), including LTB4, LTC4, LTD4, and LTE4 [1]. As the only approved 5-LO inhibitor, it blocks the entire leukotriene cascade rather than antagonizing a single receptor subtype [2]. This mechanism distinguishes Zileuton from leukotriene receptor antagonists (LTRAs) like montelukast and zafirlukast, which target only cysteinyl leukotrienes at the CysLT1 receptor [3].

Why Zileuton Cannot Be Interchanged with Leukotriene Receptor Antagonists


Generic substitution among leukotriene-modifying agents is not pharmacologically or clinically justified. Zileuton inhibits 5-LO, thereby suppressing the synthesis of all leukotrienes (LTB4, LTC4, LTD4, LTE4) and 5-hydroxyeicosatetraenoic acid (5-HETE) [1]. In contrast, montelukast and zafirlukast are selective CysLT1 receptor antagonists that block only the actions of cysteinyl leukotrienes (LTC4, LTD4, LTE4) without affecting LTB4 synthesis [2]. This mechanistic divergence yields distinct clinical efficacy profiles, with Zileuton demonstrating statistically superior improvements in peak expiratory flow rate (PEFR) in direct comparative trials [3]. Additionally, Zileuton's unique cytochrome P450 inhibition profile—particularly mechanism-based inhibition of CYP1A2—creates clinically significant drug interactions not observed with LTRAs, requiring distinct therapeutic management strategies [4].

Zileuton Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Superior PEFR Improvement in Chronic Asthma: Zileuton ER vs. Montelukast

In a 12-week, randomized, multicenter trial directly comparing Zileuton extended-release (ER) 2400 mg/day versus Montelukast 10 mg/day in patients with mild-to-moderate chronic persistent asthma, Zileuton ER produced a significantly greater absolute and percent improvement in peak expiratory flow rate (PEFR) [1]. The proportion of patients achieving a clinically meaningful ≥12% PEFR improvement was also higher with Zileuton ER [1].

Asthma Clinical Pharmacology Pulmonary Medicine

Enhanced PEFR in Acute Asthma Exacerbation: Zileuton vs. Montelukast

In a randomized, double-blind, placebo-controlled study of 120 asthmatics, oral Zileuton as add-on therapy to standard acute exacerbation treatment produced higher mean PEFR values at multiple time points compared to oral Montelukast [1]. At 48 hours post-admission, the Zileuton group achieved significantly higher PEFR than both Montelukast and placebo [1]. Additionally, the Zileuton group required zero rescue medication doses versus 1 dose in the Montelukast group and 10 doses in the placebo group [1].

Acute Asthma Emergency Medicine Clinical Pharmacology

Broader Leukotriene Inhibition: Zileuton Suppresses LTB4 and CysLTs, LTRAs Do Not

Zileuton inhibits 5-lipoxygenase, thereby suppressing the biosynthesis of all leukotrienes including LTB4, LTC4, LTD4, and LTE4 [1]. In contrast, leukotriene receptor antagonists (montelukast, zafirlukast, pranlukast) selectively block cysteinyl leukotrienes at the CysLT1 receptor without affecting LTB4 production [2]. Zileuton inhibits LTB4 biosynthesis in human polymorphonuclear leukocytes (PMNL) with an IC50 of 0.4 µM and in human whole blood with an IC50 of 0.9 µM [1]. This broader inhibition profile is mechanistically distinct from receptor antagonism.

Pharmacology Inflammation Leukotriene Biology

Distinct CYP1A2-Mediated Drug Interaction Profile: Theophylline Doubling

Zileuton acts as a mechanism-based inhibitor of CYP1A2, producing clinically significant pharmacokinetic interactions not observed with LTRAs [1]. Co-administration of Zileuton with theophylline results in an approximate doubling of serum theophylline concentrations, with peak and trough levels increasing by 75%-125% and serum half-life increasing by approximately 24% [2]. In contrast, theophylline reduces mean plasma levels of zafirlukast by 30% rather than increasing them [2]. Zileuton also reduces warfarin clearance by 15% and increases warfarin serum concentration by 22% [3].

Drug Metabolism Pharmacokinetics Drug-Drug Interactions

Quantified Hepatotoxicity Monitoring Requirement: 2.5% ALT Elevation ≥3×ULN

Zileuton carries a specific hepatotoxicity monitoring requirement that distinguishes it from LTRAs in clinical practice. In a 12-week placebo-controlled trial, the incidence of ALT elevations ≥3× upper limit of normal (ULN) was 2.5% (5 of 199 patients) in the Zileuton extended-release group compared to 0.5% (1 of 198 patients) in the placebo group [1]. The majority of ALT elevations (64.2%) occur within the first 3 months of treatment [2]. FDA labeling mandates hepatic enzyme monitoring prior to initiation, monthly for the first 3 months, every 2-3 months for the remainder of the first year, and periodically thereafter [3].

Drug Safety Hepatology Clinical Monitoring

Selectivity Ratio for 5-Lipoxygenase vs. Cyclooxygenase: Zileuton 15-100

Zileuton exhibits a selectivity ratio of 15-100 for 5-lipoxygenase inhibition relative to cyclooxygenase (COX) inhibition, as determined by comparative enzyme activity assays [1]. This selectivity profile contrasts with more recently developed 5-LO inhibitors; for example, the investigational compound ICI D2138 demonstrates a selectivity ratio greater than 20,000 [1]. Zileuton does not significantly inhibit COX as demonstrated by unchanged thromboxane B2 levels [2]. The compound shows little or no inhibition of platelet 12-lipoxygenase, soybean and rabbit reticulocyte 15-lipoxygenase, or sheep seminal vesicle cyclooxygenase at concentrations up to 100 µM [3].

Enzyme Selectivity Pharmacology Eicosanoid Pathway

Zileuton: High-Value Research and Clinical Procurement Scenarios


Clinical Trials Evaluating Superior Leukotriene-Modifying Efficacy in Chronic Asthma

Based on direct head-to-head evidence showing Zileuton ER produces a 24 L/min greater PEFR improvement than montelukast (64.8 vs. 40.6 L/min, P < 0.001) [1], investigators designing chronic asthma studies where maximizing lung function improvement is the primary endpoint should prioritize Zileuton over LTRAs. The 67.9% of patients achieving ≥12% PEFR improvement with Zileuton ER versus 51.5% with montelukast (P = 0.015) provides a quantifiable basis for sample size calculations and effect size estimation [1].

Acute Asthma Exacerbation Protocols Requiring Rescue Medication Reduction

In acute asthma exacerbation research, Zileuton demonstrates superiority over montelukast with a 51 L/min PEFR advantage at 48 hours (344.75 vs. 293.50 L/min, P = 0.015) and elimination of rescue medication requirements (0 vs. 1 dose for montelukast, 10 for placebo) [1]. This evidence supports Zileuton as the preferred leukotriene-modifying agent for studies evaluating add-on therapy during exacerbations, particularly when rescue medication use is a key secondary endpoint.

Mechanistic Studies Requiring Complete Leukotriene Pathway Blockade

For research applications requiring inhibition of the entire leukotriene cascade—including LTB4, which is unaffected by LTRAs—Zileuton provides unique utility [1]. Its IC50 values of 0.4 µM for LTB4 inhibition in human PMNL and 0.9 µM in human whole blood establish a quantitative benchmark for in vitro and ex vivo experimental design [1]. This makes Zileuton the only clinically approved tool for studies investigating LTB4-mediated neutrophil chemotaxis, 5-HETE biology, or comprehensive leukotriene profiling.

Pharmacokinetic Interaction Studies Involving CYP1A2 Substrates

Zileuton's mechanism-based inhibition of CYP1A2—which produces a 2-fold increase in theophylline exposure and a 22% increase in warfarin concentrations [1]—establishes it as a reference compound for studying CYP1A2-mediated drug-drug interactions. Investigators evaluating new chemical entities for CYP1A2 inhibition liability or designing studies in patient populations receiving theophylline, warfarin, or propranolol should consider Zileuton's well-characterized interaction profile for comparative pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zileuton

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.